An In-depth Technical Guide to 3-(Hexyloxy)propylamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Hexyloxy)propylamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Hexyloxy)propylamine (CAS Number: 16728-6-3), a versatile aliphatic amine with significant potential in various industrial and research applications. This document details its chemical and physical properties, provides insights into its synthesis, and explores its functional roles as a corrosion inhibitor and friction modifier. Safety and handling information, along with spectroscopic data for characterization, are also included. The guide is intended to be a valuable resource for professionals in chemistry, materials science, and drug development.
Chemical and Physical Properties
3-(Hexyloxy)propylamine is a colorless to light yellow liquid with a characteristic amine odor.[1] It is an ether-amine hybrid, possessing both a hexyloxy group and a primary amine functionality, which imparts amphiphilic characteristics to the molecule.[2] This unique structure makes it slightly soluble in water and contributes to its utility in a range of applications.[1]
Table 1: Physical and Chemical Properties of 3-(Hexyloxy)propylamine
| Property | Value | Source(s) |
| CAS Number | 16728-61-3 | [1] |
| Molecular Formula | C₉H₂₁NO | [1] |
| Molecular Weight | 159.27 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Aminic | [1] |
| Boiling Point | 200 - 229.7 °C | [1] |
| Density | ~0.851 g/cm³ | |
| Solubility in Water | Slightly soluble | [1] |
| Flash Point | ~79.4 °C | |
| pH | Basic | [1] |
Synthesis of 3-(Hexyloxy)propylamine
The primary industrial synthesis route for 3-(Hexyloxy)propylamine is through reductive amination. This process typically involves two main steps: the formation of an intermediate followed by catalytic hydrogenation.
Synthesis Workflow
The logical workflow for the synthesis of 3-(Hexyloxy)propylamine can be visualized as follows:
Caption: A generalized workflow for the synthesis of 3-(Hexyloxy)propylamine.
Experimental Protocol: Reductive Amination (Representative)
Step 1: Synthesis of 3-(Hexyloxy)propionitrile
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To a stirred solution of 1-hexanol, add a catalytic amount of a strong base (e.g., sodium hydroxide).
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Slowly add acrylonitrile to the mixture at a controlled temperature (e.g., 40-50 °C).
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After the addition is complete, continue stirring the mixture for several hours until the reaction is complete (monitored by GC or TLC).
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Neutralize the catalyst with an acid and wash the organic layer with water.
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Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent under reduced pressure to obtain crude 3-(hexyloxy)propionitrile.
Step 2: Catalytic Hydrogenation to 3-(Hexyloxy)propylamine
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Charge an autoclave with the crude 3-(hexyloxy)propionitrile, a suitable solvent (e.g., ethanol or isopropanol), a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon), and an inhibitor to suppress secondary amine formation (e.g., ammonia).
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Seal the autoclave and purge it with nitrogen, followed by hydrogen.
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Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).
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Heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
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Monitor the reaction progress by measuring hydrogen uptake.
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Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
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Filter the catalyst from the reaction mixture.
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Remove the solvent from the filtrate by distillation.
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Purify the crude 3-(Hexyloxy)propylamine by vacuum distillation to obtain the final product.
Applications
The bifunctional nature of 3-(Hexyloxy)propylamine makes it a valuable compound in several industrial applications.
Corrosion Inhibition
Aliphatic amines are known to be effective corrosion inhibitors for various metals, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atom allows the molecule to adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. The hexyloxy tail of 3-(Hexyloxy)propylamine contributes to the formation of a hydrophobic barrier, further preventing contact of the metal with the corrosive medium.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Study (Representative)
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Electrode Preparation: Polish a steel working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
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Electrolyte Preparation: Prepare a corrosive medium (e.g., 1 M HCl) and a series of solutions of the same medium containing different concentrations of 3-(Hexyloxy)propylamine.
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Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
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EIS Measurement:
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Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
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Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
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Record the impedance data.
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Data Analysis:
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Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
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Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.
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Friction Modification in Lubricants
In the field of tribology, 3-(Hexyloxy)propylamine can function as a friction modifier in lubricant formulations. The polar amine head group adsorbs onto metal surfaces, while the nonpolar hexyloxy tail provides a low-shear-strength film. This reduces the coefficient of friction between moving parts, leading to improved fuel efficiency and reduced wear.
Experimental Protocol: Tribological Testing using a Four-Ball Tester (Representative, based on ASTM D4172)
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Apparatus: Use a four-ball wear test machine.
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Materials: Three stationary steel balls held in a pot and one rotating steel ball.
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Lubricant Preparation: Prepare a base lubricant and a series of lubricant blends containing different concentrations of 3-(Hexyloxy)propylamine.
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Test Procedure:
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Clean the steel balls with a suitable solvent and place them in the test pot.
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Add the test lubricant to the pot, ensuring the stationary balls are fully submerged.
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Apply a specified load (e.g., 40 kgf) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75 °C).
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Evaluation:
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After the test, clean the stationary balls and measure the wear scar diameter (WSD) on each ball using a microscope.
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Calculate the average WSD. A smaller WSD indicates better anti-wear properties.
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The coefficient of friction can also be continuously monitored during the test.
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Safety and Handling
3-(Hexyloxy)propylamine is classified as a corrosive and irritant substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[1]
Table 2: GHS Hazard Information for 3-(Hexyloxy)propylamine
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Work in a well-ventilated area or under a fume hood.
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Avoid contact with skin, eyes, and clothing.
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In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.
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Store in a cool, dry, well-ventilated area away from incompatible materials.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-(Hexyloxy)propylamine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-(Hexyloxy)propylamine would show characteristic signals for the protons in the hexyl group, the propyl chain, and the amine group. The chemical shifts and splitting patterns would be consistent with the structure of the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 3-(Hexyloxy)propylamine, distinct signals would be observed for each of the nine carbon atoms in their unique chemical environments.
FTIR Spectroscopy
The FTIR spectrum is useful for identifying the functional groups present in the molecule.
Interpretation of a Representative FTIR Spectrum:
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N-H Stretching: A characteristic broad peak or a doublet in the region of 3300-3500 cm⁻¹ is indicative of the primary amine N-H bonds.
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C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chains.
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N-H Bending: A peak in the range of 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.
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C-O Stretching: A strong absorption band around 1100 cm⁻¹ is characteristic of the C-O ether linkage.
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C-N Stretching: A peak in the 1020-1250 cm⁻¹ region can be assigned to the C-N stretching vibration.
Caption: Key absorption regions in the FTIR spectrum for 3-(Hexyloxy)propylamine.
Conclusion
3-(Hexyloxy)propylamine is a valuable chemical intermediate with a unique combination of properties derived from its ether and amine functionalities. Its roles as a corrosion inhibitor and friction modifier are of significant industrial interest. This technical guide has provided a detailed overview of its properties, synthesis, applications, and safety considerations to aid researchers and professionals in their work with this compound. Further research into its applications, particularly in the development of novel functional materials and as a building block in drug discovery, is warranted.
